molecular formula C9H9NO2 B1316012 6-hydroxy-3,4-dihydroisoquinolin-1(2H)-one CAS No. 22245-98-3

6-hydroxy-3,4-dihydroisoquinolin-1(2H)-one

Cat. No. B1316012
Key on ui cas rn: 22245-98-3
M. Wt: 163.17 g/mol
InChI Key: TYNQFYSVGOMKOS-UHFFFAOYSA-N
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Patent
US08163756B2

Procedure details

A mixture of 6-methoxy-3,4-dihydroisoquinolin-1(2H)-one (6.40 g, 35.6 mmol) and pyridinium hydrochloride (41.1 g, 356 mmol) was heated at 200° C. for 3 h. Water was added (200 mL) and the mixture was extracted with CH2Cl2 (3×200 mL), dried (MgSO4) and concentrated to yield 6-hydroxy-3,4-dihydroisoquinolin-1(2H)-one (1.60 g, 39%, 2 steps) as a yellow solid. 1H NMR (400 Mhz, acetone-d6): δ 8.91 (brs, 1H), 7.81 (d, J=8.4 Hz, 1H), 7.40 (brs, 1H), 6.77 (d, J=8.4 Hz, 1H), 6.70 (s, 1H), 3.47 (dt, J=6.8, and 3.2 Hz, 2H), 2.88 (t, J=6.6 Hz, 2H); MS (ESI) m/z: 164.0 (M+H+).
Quantity
6.4 g
Type
reactant
Reaction Step One
Name
pyridinium hydrochloride
Quantity
41.1 g
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two

Identifiers

REACTION_CXSMILES
C[O:2][C:3]1[CH:4]=[C:5]2[C:10](=[CH:11][CH:12]=1)[C:9](=[O:13])[NH:8][CH2:7][CH2:6]2.Cl.[NH+]1C=CC=CC=1>O>[OH:2][C:3]1[CH:4]=[C:5]2[C:10](=[CH:11][CH:12]=1)[C:9](=[O:13])[NH:8][CH2:7][CH2:6]2 |f:1.2|

Inputs

Step One
Name
Quantity
6.4 g
Type
reactant
Smiles
COC=1C=C2CCNC(C2=CC1)=O
Name
pyridinium hydrochloride
Quantity
41.1 g
Type
reactant
Smiles
Cl.[NH+]1=CC=CC=C1
Step Two
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
O

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
200 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

EXTRACTION
Type
EXTRACTION
Details
the mixture was extracted with CH2Cl2 (3×200 mL)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried (MgSO4)
CONCENTRATION
Type
CONCENTRATION
Details
concentrated

Outcomes

Product
Name
Type
product
Smiles
OC=1C=C2CCNC(C2=CC1)=O
Measurements
Type Value Analysis
AMOUNT: MASS 1.6 g
YIELD: PERCENTYIELD 39%
YIELD: CALCULATEDPERCENTYIELD 27.5%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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